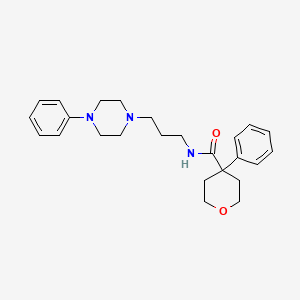
4-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the tetrahydropyran ring suggests that it may have some degree of three-dimensionality, and the phenyl rings could participate in pi stacking interactions. The piperazine ring is a flexible six-membered ring, which could adopt various conformations .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The carboxamide group could potentially participate in acid-base reactions, and the phenyl rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis A broad spectrum of research has been conducted on the synthesis of pyrazole and pyrazolopyrimidine derivatives due to their wide range of biological activities. For instance, a study on pyrazolopyrimidines highlighted the synthesis of novel derivatives showing potential anticancer and anti-5-lipoxygenase agents, indicating the versatility of such compounds in medicinal chemistry (Rahmouni et al., 2016). Another example includes the practical synthesis of CCR5 antagonists, demonstrating the compound's relevance in drug development for addressing challenges such as HIV (Ikemoto et al., 2005).
Biological Activities The compound and its derivatives have been investigated for various biological activities. A study synthesized a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives and evaluated their anti-inflammatory activities, showcasing the compound's potential as an anti-inflammatory agent (Nagarapu et al., 2011). Furthermore, research into novel arylpiperazines identified alpha 1-adrenoceptor subtype-selective antagonists, revealing the compound's utility in developing treatments for conditions affecting the human lower urinary tract (Elworthy et al., 1997).
Chemical Analysis and Applications In addition to therapeutic potentials, the compound has been analyzed using electrospray ionization tandem mass spectrometry, offering insights into its unusual fragmentation patterns which could aid in the development of analytical methods for novel synthetic compounds (Chander et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
The action of 4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide affects the cholinergic pathway. By inhibiting cholinesterase enzymes, it prevents the hydrolysis of acetylcholine, leading to an increase in acetylcholine levels . This can enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease .
Result of Action
The inhibition of cholinesterase enzymes by 4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide results in increased acetylcholine levels . This can lead to enhanced cholinergic neurotransmission, potentially improving cognitive function in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Future Directions
properties
IUPAC Name |
4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c29-24(25(12-20-30-21-13-25)22-8-3-1-4-9-22)26-14-7-15-27-16-18-28(19-17-27)23-10-5-2-6-11-23/h1-6,8-11H,7,12-21H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNFNICDTYNRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

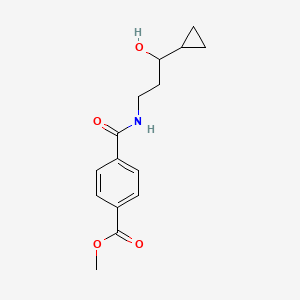
![N-Ethyl-N-[2-[[1-(2-fluorobenzoyl)piperidin-4-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2721699.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2721700.png)

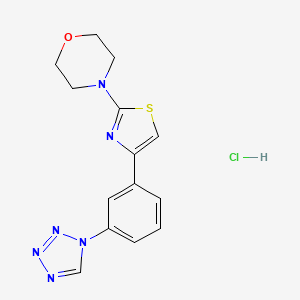
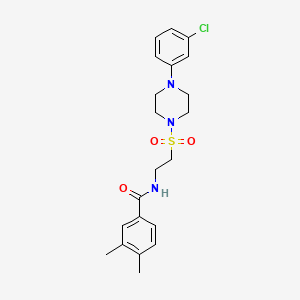

![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)
![Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2721710.png)

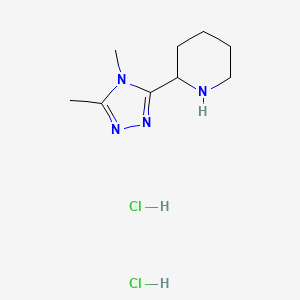
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2721716.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)